molecular formula C22H19N3OS B14968379 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(dimethylamino)benzamide

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(dimethylamino)benzamide

Cat. No.: B14968379
M. Wt: 373.5 g/mol
InChI Key: ZHDGQYHCVUTREO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting benzothiazole derivative is then coupled with 4-aminobenzamide under suitable reaction conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes, disrupt cellular processes, or modulate signaling pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.

    Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-inflammatory and anticancer agent.

The uniqueness of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide lies in its specific structure, which allows for unique interactions with biological targets and the potential for diverse applications in various fields .

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide

InChI

InChI=1S/C22H19N3OS/c1-25(2)18-7-5-6-16(14-18)21(26)23-17-12-10-15(11-13-17)22-24-19-8-3-4-9-20(19)27-22/h3-14H,1-2H3,(H,23,26)

InChI Key

ZHDGQYHCVUTREO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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